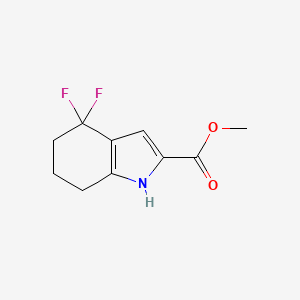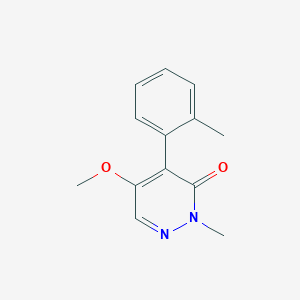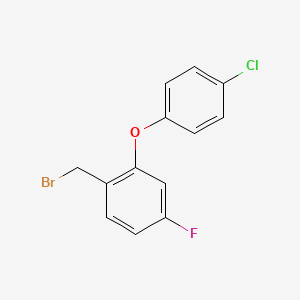![molecular formula C20H25BrFN3O2 B12274291 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine is a research chemical with the molecular formula C20H25BrFN3O2 and a molecular weight of 438.33 g/mol. It is a heterocyclic compound that contains a piperidine ring substituted with a tert-butyl carbamate (Boc) protecting group, a bromo-fluorophenyl group, and an imidazolylmethyl group.
Preparation Methods
The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Boc protecting group: The piperidine ring is then protected with a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Attachment of the bromo-fluorophenyl group: The bromo-fluorophenyl group is introduced through a substitution reaction using a suitable reagent.
Attachment of the imidazolylmethyl group:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve efficiency and yield.
Chemical Reactions Analysis
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the piperidine ring.
Coupling reactions: The imidazolylmethyl group can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling reagents such as palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is studied for its potential biological activity and as a precursor for the development of new drugs.
Material science: It is used in the synthesis of novel materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-fluorophenylamino)methyl]piperidine: This compound has a similar piperidine core but with different substituents, leading to different chemical and biological properties.
This compound: This compound is structurally similar but may have different reactivity and applications due to variations in the substituents.
Properties
Molecular Formula |
C20H25BrFN3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)-imidazol-1-ylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H25BrFN3O2/c1-20(2,3)27-19(26)24-10-7-14(8-11-24)18(25-12-9-23-13-25)17-15(21)5-4-6-16(17)22/h4-6,9,12-14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
DMJREUQVISNZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12274238.png)
![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)


